2-bromo-3,4-dimethyl-6-[(E)-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol
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Overview
Description
2-bromo-3,4-dimethyl-6-[(E)-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound with a unique structure that includes a bromine atom, multiple methyl groups, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3,4-dimethyl-6-[(E)-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multiple steps, including the formation of the benzoxazole ring, bromination, and subsequent functionalization. One common method involves the following steps:
Formation of Benzoxazole Ring: This can be achieved through the condensation of o-aminophenol with a suitable aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-3,4-dimethyl-6-[(E)-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the imino group can produce amines.
Scientific Research Applications
2-bromo-3,4-dimethyl-6-[(E)-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its unique structure and reactivity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-3,4-dimethyl-6-[(E)-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The bromine atom and phenol group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular signaling pathways. The benzoxazole moiety may also contribute to its biological activity by interacting with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
2-bromo-3,4-dimethylphenol: Lacks the benzoxazole and imino groups, making it less complex.
3,4-dimethyl-6-[(E)-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol: Similar structure but without the bromine atom.
Uniqueness
2-bromo-3,4-dimethyl-6-[(E)-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is unique due to the presence of the bromine atom, benzoxazole moiety, and imino group, which collectively contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H19BrN2O2 |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
2-bromo-3,4-dimethyl-6-[[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C23H19BrN2O2/c1-13-7-8-19-20(9-13)28-23(26-19)16-5-4-6-18(11-16)25-12-17-10-14(2)15(3)21(24)22(17)27/h4-12,27H,1-3H3 |
InChI Key |
WAKFQSCGSYXWTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)N=CC4=C(C(=C(C(=C4)C)C)Br)O |
Origin of Product |
United States |
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